![molecular formula C22H28N4O2 B10994191 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10994191.png)
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a pyrrole-tetrahydropyran moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-methylpropyl Group: Alkylation of the benzimidazole core using an alkyl halide in the presence of a base.
Synthesis of the Pyrrole-Tetrahydropyran Moiety: This involves the cyclization of a suitable precursor, such as a dihydropyran derivative, with pyrrole under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzimidazole and pyrrole-tetrahydropyran moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrrole rings.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated or acylated derivatives of the benzimidazole nitrogen.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be studied for its potential as a bioactive molecule. The benzimidazole core is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Benzimidazole derivatives are known for their activity against various diseases, including cancer and infectious diseases. The addition of the pyrrole-tetrahydropyran moiety may enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide likely involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The pyrrole-tetrahydropyran moiety may enhance binding affinity or selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-acetamide: Lacks the pyrrole-tetrahydropyran moiety, potentially less bioactive.
2-(2-methylpropyl)-1H-benzimidazole: Lacks the acetamide and pyrrole-tetrahydropyran moieties, simpler structure.
N-(1H-pyrrol-1-yl)-acetamide: Lacks the benzimidazole core, different biological activity.
Uniqueness
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of a benzimidazole core and a pyrrole-tetrahydropyran moiety. This dual functionality may confer enhanced biological activity and specificity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H28N4O2/c1-16(2)13-20-24-18-6-5-17(14-19(18)25-20)23-21(27)15-22(7-11-28-12-8-22)26-9-3-4-10-26/h3-6,9-10,14,16H,7-8,11-13,15H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
KWNCHZAABBVJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B10994117.png)
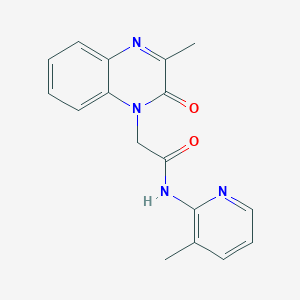
![Ethyl 2-{[4-(1,3-benzothiazol-2-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10994121.png)
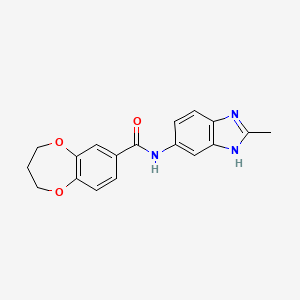
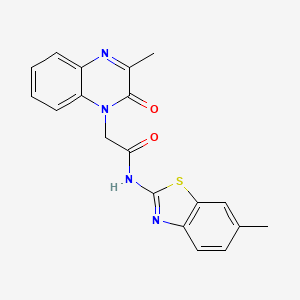
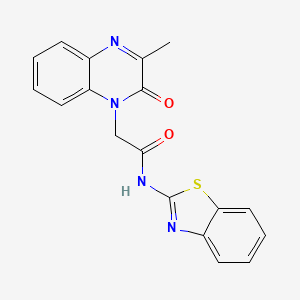
![N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide](/img/structure/B10994151.png)
![1-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B10994159.png)
![methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B10994166.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10994171.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994180.png)
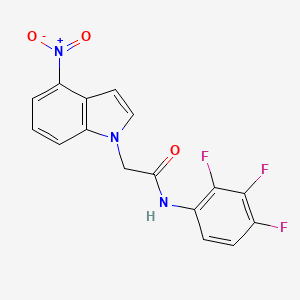
![1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B10994198.png)
![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10994209.png)
